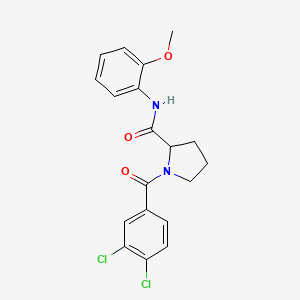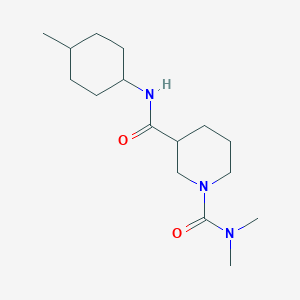
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone, also known as CMI, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
科学研究应用
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. In chemistry, this compound has been used as a building block for the synthesis of other compounds with potential biological activity. Additionally, this compound has been used as a tool in molecular biology research to study the function of certain proteins and enzymes.
作用机制
The exact mechanism of action of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anti-tumor activity. However, further studies are needed to determine the safety and efficacy of this compound in humans.
实验室实验的优点和局限性
One advantage of using (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, as some studies have suggested that this compound may have adverse effects on certain organs such as the liver and kidneys.
未来方向
There are several potential future directions for research on (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on human health. Finally, the synthesis of new derivatives of this compound with improved biological activity and reduced toxicity could also be an area of future research.
合成方法
The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone involves the reaction of 5-chloro-2-methoxyaniline with iodine in the presence of sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This salt is then coupled with morpholine-4-carbonyl chloride to obtain the final product, this compound.
属性
IUPAC Name |
(5-chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZLXXYWZBCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

